molecular formula C29H27N5O5 B12807094 1-(3-Azido-3-deoxy-5-O-trityl-beta-D-arabinofuranosyl)thymine CAS No. 128269-50-1

1-(3-Azido-3-deoxy-5-O-trityl-beta-D-arabinofuranosyl)thymine

Cat. No.: B12807094
CAS No.: 128269-50-1
M. Wt: 525.6 g/mol
InChI Key: TWNMXQWDAYXXFF-HIQYAUPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Azido-3-deoxy-5-O-trityl-beta-D-arabinofuranosyl)thymine is a synthetic nucleoside analog It is characterized by the presence of an azido group at the 3’ position and a trityl group at the 5’ position of the arabinofuranosyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Azido-3-deoxy-5-O-trityl-beta-D-arabinofuranosyl)thymine typically involves multiple steps:

    Protection of the Hydroxyl Groups: The hydroxyl groups of the arabinofuranosyl moiety are protected using trityl chloride in the presence of a base such as pyridine.

    Introduction of the Azido Group: The protected intermediate is then treated with azidotrimethylsilane (TMSN3) in the presence of a catalyst like tin(IV) chloride to introduce the azido group at the 3’ position.

    Deprotection: The final step involves the removal of the trityl protecting group using an acid such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(3-Azido-3-deoxy-5-O-trityl-beta-D-arabinofuranosyl)thymine undergoes several types of chemical reactions:

    Substitution Reactions: The azido group can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the thymine moiety, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Azidotrimethylsilane (TMSN3), tin(IV) chloride

    Reduction: Hydrogen, palladium catalyst

    Oxidation: Potassium permanganate

Major Products

    Substitution: Amino or thiol derivatives

    Reduction: Amino derivative

    Oxidation: Oxidized thymine derivatives

Scientific Research Applications

1-(3-Azido-3-deoxy-5-O-trityl-beta-D-arabinofuranosyl)thymine has several scientific research applications:

    Antiviral Research: It is studied for its potential to inhibit viral replication, particularly in the context of HIV and other retroviruses.

    Anticancer Research: The compound is explored for its ability to interfere with DNA synthesis in cancer cells, making it a candidate for chemotherapy.

    Chemical Biology: It is used as a tool to study nucleic acid interactions and modifications.

    Drug Development: The compound serves as a lead molecule for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 1-(3-Azido-3-deoxy-5-O-trityl-beta-D-arabinofuranosyl)thymine involves its incorporation into DNA or RNA, leading to chain termination. The azido group at the 3’ position prevents the addition of subsequent nucleotides, thereby inhibiting nucleic acid synthesis. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and viruses.

Comparison with Similar Compounds

Similar Compounds

    3’-Azido-3’-deoxythymidine (AZT): Another nucleoside analog with antiviral properties.

    2’,3’-Dideoxyinosine (ddI): Used in the treatment of HIV.

    2’,3’-Dideoxycytidine (ddC): Another antiviral nucleoside analog.

Uniqueness

1-(3-Azido-3-deoxy-5-O-trityl-beta-D-arabinofuranosyl)thymine is unique due to the presence of both the azido and trityl groups, which confer specific chemical properties and reactivity. The trityl group provides stability and protection during synthesis, while the azido group is crucial for its biological activity.

Properties

CAS No.

128269-50-1

Molecular Formula

C29H27N5O5

Molecular Weight

525.6 g/mol

IUPAC Name

1-[(2R,3S,4S,5S)-4-azido-3-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C29H27N5O5/c1-19-17-34(28(37)31-26(19)36)27-25(35)24(32-33-30)23(39-27)18-38-29(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-17,23-25,27,35H,18H2,1H3,(H,31,36,37)/t23-,24-,25+,27-/m1/s1

InChI Key

TWNMXQWDAYXXFF-HIQYAUPDSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)N=[N+]=[N-])O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)N=[N+]=[N-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.